molecular formula C12H16BNO5 B8490971 5-Morpholine-carbonyl-2-methoxy-phenyl boronic acid

5-Morpholine-carbonyl-2-methoxy-phenyl boronic acid

Cat. No. B8490971
M. Wt: 265.07 g/mol
InChI Key: RHGURDGFMQGKNE-UHFFFAOYSA-N
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Patent
US08815926B2

Procedure details

The title compound was prepared in analogy to the procedure described for intermediate K using 5-carboxy-2-methoxyphenyl boronic acid and morpholine; ESI-MS: 266.5 [M+H]+ (LC-MS 2); 1H-NMR (DMSO-d6, 400 MHz) δ 7.84 (s, 1H), 7.57 (d, 1H), 7.46 (d, 1H), 7.03 (d, 1H), 3.83 (s, 3H), 3.62-3.60 (m, 4H), 3.49-3.42 (m, 4H).
[Compound]
Name
intermediate K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:13][CH3:14])=[C:8]([B:10]([OH:12])[OH:11])[CH:9]=1)([OH:3])=O.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[N:15]1([C:1]([C:4]2[CH:5]=[CH:6][C:7]([O:13][CH3:14])=[C:8]([B:10]([OH:12])[OH:11])[CH:9]=2)=[O:3])[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1

Inputs

Step One
Name
intermediate K
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=CC(=C(C1)B(O)O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C=CC(=C(C1)B(O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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